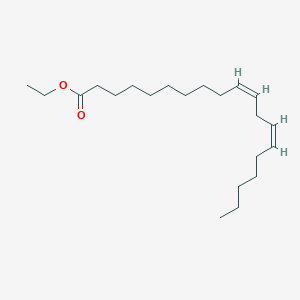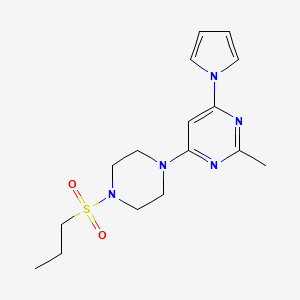
2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has identified derivatives similar to 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine showcasing antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) synthesized a series of new derivatives, evaluating their antiproliferative effect using the MTT assay method against four human cancer cell lines, revealing compounds with significant activity, suggesting potential for further anticancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antibacterial Properties
Matsumoto and Minami (1975) explored the antibacterial activity of pyrido[2,3-d]pyrimidine derivatives, demonstrating significant in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of such compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).
Antimicrobial Efficacy
The antimicrobial properties of pyrimidine derivatives have been further evidenced by Krishnamurthy et al. (2011), who synthesized novel sulfonamide and carboxamide derivatives, showing potent inhibitory activity against various bacterial strains. This opens avenues for their use as antimicrobial agents in medical science (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Pharmacological Profiles
A study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines and evaluated their pharmacological profile, including antiemetic and tranquilizing properties among others. Selected compounds demonstrated significant antiemetic activity, suggesting their potential for clinical investigations (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Sorbitol Accumulation
Compounds similar to this compound have been found to inhibit sorbitol dehydrogenase, influencing tissue sorbitol levels. Geisen et al. (1994) studied such derivatives, observing dose-dependent increases in tissue sorbitol, particularly in peripheral nerves, without altering blood glucose levels, marking their significance in diabetes research (Geisen, Utz, Grötsch, Lang, & Nimmesgern, 1994).
Propiedades
IUPAC Name |
2-methyl-4-(4-propylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-3-12-24(22,23)21-10-8-20(9-11-21)16-13-15(17-14(2)18-16)19-6-4-5-7-19/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJEDJUYGPKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
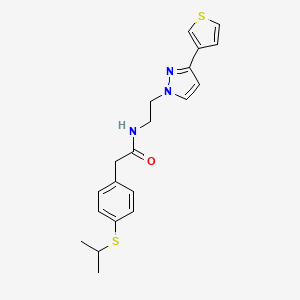
![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)
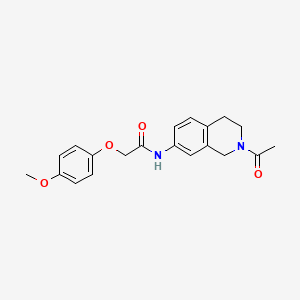
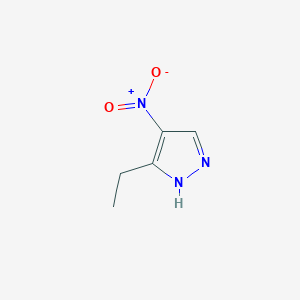
![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2781329.png)
![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)
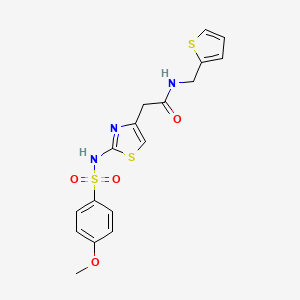
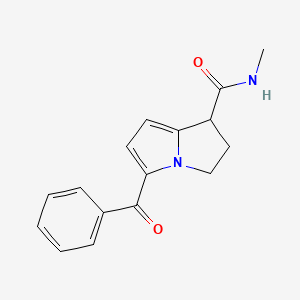
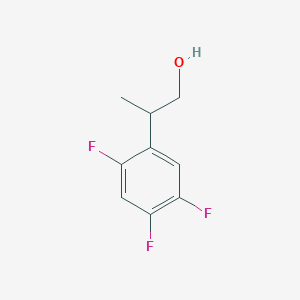
![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2781337.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2781339.png)
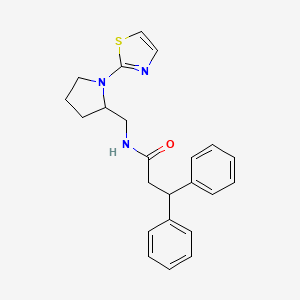
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B2781343.png)
